molecular formula C18H16N2O B1347453 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde CAS No. 431073-03-9

3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B1347453
CAS No.: 431073-03-9
M. Wt: 276.3 g/mol
InChI Key: NHVUHDIUOSIOKY-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS: 431073-03-9) is a pyrazole derivative featuring a phenyl group at position 1 and a 2,5-dimethylphenyl substituent at position 3 of the pyrazole ring. The aldehyde functional group at position 4 enhances its reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-(2,5-dimethylphenyl)-1-phenylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O/c1-13-8-9-14(2)17(10-13)18-15(12-21)11-20(19-18)16-6-4-3-5-7-16/h3-12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVUHDIUOSIOKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN(C=C2C=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355356
Record name 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

431073-03-9
Record name 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves the formylation of the pyrazole ring at position 4 using a Vilsmeier-Haack reaction, which employs phosphorus oxychloride (POCl3) and dimethylformamide (DMF) as reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, and may involve the use of continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the phenyl rings can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-methanol.

    Substitution: Various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: It is explored for its potential use in drug discovery and development. Its derivatives may serve as lead compounds for the development of new pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in the development of new polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and nucleic acids. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The compound’s aromatic rings and pyrazole core may also participate in non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Substituents : 3,5-Difluorophenyl group at position 3.
  • Activity : Demonstrated antitumor properties in preliminary studies, attributed to the electron-withdrawing fluorine substituents, which may enhance binding affinity to biological targets .
3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde
  • Substituents : 3,5-Dimethylphenyl group at position 3.
  • The 3,5-dimethyl configuration introduces steric hindrance, which may reduce conformational flexibility compared to the 2,5-dimethyl isomer .
  • Comparison : The positional isomerism (2,5 vs. 3,5) highlights the critical role of substituent placement in modulating activity.
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide
  • Substituents : 2,5-Dimethylphenyl group (carboxamide derivative).
  • Activity : Exhibited potent photosynthetic electron transport (PET) inhibition (IC50 ~10 µM) in spinach chloroplasts. The 2,5-dimethyl configuration was optimal for activity, suggesting that the target compound’s substituents may similarly enhance agrochemical efficacy .

Structural and Electronic Comparisons

Compound Substituent Position & Type Key Properties Biological Relevance
3-(2,5-Dimethylphenyl)-1-phenyl-... 2,5-dimethylphenyl (electron-donating) High lipophilicity, potential for membrane penetration Agrochemical lead candidate
3-(3,5-Difluorophenyl)-1-phenyl-... 3,5-difluorophenyl (electron-withdrawing) Enhanced electronic interaction with targets Antitumor activity
3,5-Dimethyl-1-phenyl-... 3,5-dimethylphenyl (steric bulk) Reduced conformational flexibility Under investigation
N-(2,5-Dimethylphenyl)-3-hydroxynaphth... 2,5-dimethylphenyl (carboxamide) Optimal PET inhibition Herbicide development
  • Electronic Effects : Methyl groups donate electron density, increasing lipophilicity, while fluorine atoms withdraw electron density, improving polarization.

Biological Activity

3-(2,5-Dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde is a compound belonging to the pyrazole class of heterocycles, characterized by its unique structure that includes a pyrazole ring substituted at the 3-position with a 2,5-dimethylphenyl group and an aldehyde functional group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C₁₈H₁₆N₂O
  • Molecular Weight : 276.33 g/mol
  • CAS Number : 431073-03-9

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

  • Vilsmeier-Haack Reaction : This method introduces the aldehyde group at the 4-position of the pyrazole ring.
  • Reaction of Hydrazones : Derived from phenylhydrazine with aldehydes or ketones under acidic conditions.

Biological Activities

Research indicates that compounds within the pyrazole family exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains and fungi. For instance, compounds similar to this compound have been tested against Bacillus subtilis, E. coli, and Aspergillus niger, demonstrating significant inhibition rates compared to standard antibiotics .
  • Anti-inflammatory Effects : Certain derivatives have exhibited anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. For example, related compounds showed up to 85% inhibition of TNF-α at specific concentrations .
  • Antitumor Activity : Some pyrazole derivatives have been evaluated for their potential in cancer treatment, showing promising results in inhibiting tumor growth in vitro .

Case Study 1: Antimicrobial Efficacy

A study evaluated a series of pyrazole derivatives against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The results indicated that several compounds exhibited moderate to excellent antifungal activity, with one compound outperforming established antifungal agents like boscalid .

Case Study 2: Anti-inflammatory Activity

Research on pyrazole derivatives revealed significant anti-inflammatory properties. For instance, a derivative was tested for its ability to inhibit nitric oxide production in response to lipopolysaccharide (LPS) stimulation, demonstrating potential as an anti-inflammatory agent .

Comparative Analysis

Compound NameBiological ActivityUnique Features
This compoundAntimicrobial, Anti-inflammatoryAldehyde functional group enhances reactivity
Pyrazole Derivative AAntitumorHigh potency against certain cancer cell lines
Pyrazole Derivative BAntifungalEffective against multiple fungal strains

Q & A

Q. What are the common synthetic routes for 3-(2,5-dimethylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via two primary routes:

  • Vilsmeier-Haack Reaction : Cyclization of acetophenone phenylhydrazones using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) under reflux. This method yields carbaldehydes with moderate to high purity (60–85%) but requires careful control of temperature and stoichiometry to avoid side products .
  • Nucleophilic Substitution : Reaction of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde with substituted phenols (e.g., 2,5-dimethylphenol) in the presence of K₂CO₃ as a base. This method achieves regioselectivity but may require prolonged reaction times (12–24 hours) and inert atmospheres to prevent oxidation .

Q. Key Variables :

MethodCatalyst/TemperatureYield RangePurity (HPLC)
Vilsmeier-HaackPOCl₃, 80–100°C60–85%≥95%
Nucleophilic SubstitutionK₂CO₃, 60–80°C50–75%90–98%

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is the gold standard for structural validation. Key steps include:

  • Crystallization : Slow evaporation of ethanol/acetone solutions to obtain diffraction-quality crystals .
  • Data Collection : High-resolution datasets (e.g., R factor < 0.08) collected at low temperatures (100 K) to minimize thermal motion .
  • Validation : Bond lengths (C–C: 1.48–1.52 Å) and angles are compared with DFT-optimized geometries to confirm accuracy .

Advanced Research Questions

Q. What methodological challenges arise in achieving regioselectivity during pyrazole ring formation, and how can they be addressed?

Regioselectivity in pyrazole synthesis is influenced by:

  • Substituent Effects : Electron-donating groups (e.g., methyl) at the 2,5-positions of the phenyl ring favor carbaldehyde formation at the 4-position due to steric and electronic stabilization .
  • Catalytic Systems : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic conditions improves selectivity by stabilizing transition states .
  • Analytical Monitoring : In-situ FTIR or HPLC-MS can detect intermediate hydrazones, allowing real-time optimization of reaction pathways .

Q. How can researchers reconcile discrepancies between computational models (e.g., DFT) and experimental crystallographic data for this compound?

Discrepancies often arise from:

  • Crystal Packing Effects : Intermolecular interactions (e.g., C–H···O hydrogen bonds) in the solid state distort bond angles compared to gas-phase DFT calculations .
  • Solution-State Dynamics : NMR studies (e.g., NOESY) can identify conformational flexibility in solution that differs from rigid crystal structures .
    Resolution Strategy :
  • Perform periodic DFT calculations (e.g., using VASP) to model crystal environments .
  • Validate with synchrotron radiation data for higher resolution (< 0.8 Å) .

Q. What in vitro methodologies are suitable for evaluating the biological activity of this compound and its derivatives?

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
  • Antioxidant Screening : DPPH radical scavenging assays (IC₅₀ values) compared to ascorbic acid .
  • Cytotoxicity Profiling : MTT assays on human cell lines (e.g., HeLa) to assess therapeutic indices .

Derivative Design : Schiff base formation with hydrazine derivatives (e.g., isatin monohydrazone) enhances bioactivity by introducing metal-chelating moieties .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of pyrazole-carbaldehyde derivatives?

Potential causes include:

  • Strain Variability : Use standardized ATCC strains and replicate protocols across labs .
  • Compound Stability : Degradation in DMSO stock solutions can reduce activity; verify stability via LC-MS before assays .
  • Synergistic Effects : Screen combinations with commercial antibiotics to identify potentiation effects .

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